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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzoic acid

cat. No.: B157549

An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4'-Fluoro-[1,1'-
biphenyl]-2-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal
chemistry and organic synthesis. The introduction of a fluorine atom onto the biphenyl scaffold
can substantially modify the molecule's physicochemical and biological properties, including
metabolic stability, lipophilicity, and target binding affinity. This document details the
compound's chemical properties, established synthesis protocols, spectroscopic
characterization, and its applications as a key building block in the development of novel
therapeutic agents. Particular attention is given to its role in crafting anti-inflammatory,
analgesic, and potential anti-cancer drugs.

Chemical Identity and Properties

The formal IUPAC name for the compound commonly referred to as 2-(4-
Fluorophenyl)benzoic acid is 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid. The fluorine
substituent is located at the para-position of one phenyl ring, which is attached to the ortho-
position of the benzoic acid moiety.

Table 1: Physicochemical Properties of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid
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Property Value Reference
IUPAC Name 4'-Fluoro-[1,1'-biphenyl]-2- 1]
carboxylic acid
CAS Number 1841-57-2 [1]
Molecular Formula C13HoFO2 [2]
Molecular Weight 216.21 g/mol [2]
Melting Point 124.92 °C (Predicted) [1]
Boiling Point 340.25 - 364.5 °C (Predicted) [1]

Water Solubility

22.05 - 39.20 mg/L (Predicted)

[1]

Appearance

White solid (typical for biphenyl

carboxylic acids)

LogP

3.7

[2]

Synthesis Protocols

The synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid and its analogs typically relies on

cross-coupling reactions that form the central carbon-carbon bond between the two phenyl

rings. The Stille and Suzuki coupling reactions are common and effective methods.

Experimental Protocol: Stille Cross-Coupling

This protocol describes a representative synthesis using a Stille cross-coupling reaction.[1]

Materials:

2-Chlorobenzoic acid

(4-Fluorophenyl)tributylstannane
Palladium catalyst (e.g., Pd(PPhs)a)

Anhydrous, degassed solvent (e.g., Toluene or DMF)
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e Inert atmosphere (Nitrogen or Argon)
Procedure:

o To a dry, three-necked flask under an inert atmosphere, add 2-chlorobenzoic acid (1
equivalent), the palladium catalyst (0.01-0.05 equivalents), and the anhydrous solvent.

 Stir the mixture at room temperature until the solids are dissolved.
e Add (4-Fluorophenyhtributylstannane (1.1 equivalents) to the reaction mixture via syringe.

o Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress
using Thin Layer Chromatography (TLC).[3][4]

e Upon completion, cool the reaction to room temperature and quench with an aqueous
solution of KF to remove tin byproducts.

o Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
yield pure 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid.
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Starting Materials

(Z-Chlorobenzoic Aci@ ((4-FIuorophenyl)tributylstannane)

Stille Cross-Coupling
(Pd Catalyst, Heat)

Workup
(Aqueous KF Quench, Extraction)

l

Purification
(Chromatography/Recrystallization)

Final Product:

4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis via Stille coupling.

Structural Elucidation and Spectroscopic Analysis

The structure of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is confirmed using a combination of
spectroscopic methods.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show complex multiplets in the aromatic region
(approx. 7.0-8.2 ppm). The protons on the fluorophenyl ring will exhibit coupling to the *°F
nucleus, leading to characteristic splitting patterns.[5] The carboxylic acid proton will
appear as a broad singlet at a downfield chemical shift (>10 ppm).[6]
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o 13C NMR: The spectrum will display 13 distinct carbon signals. The carbon directly bonded
to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shift
of the carboxylic carbon is expected around 170 ppm.

o 1%F NMR: A single resonance will confirm the presence of the fluorine atom.

e Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretching band for the
carboxylic acid group (approx. 2500-3300 cm™1), a sharp C=0 stretching band (approx.
1680-1710 cm~1), and C-F stretching vibrations (approx. 1150-1250 cm~1).[6][7]

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+)
corresponding to the compound's molecular weight (216.21 g/mol ).

Applications in Drug Discovery and Medicinal
Chemistry

Fluorinated benzoic acid derivatives are valuable scaffolds in drug discovery.[5] The fluorine
atom can enhance metabolic stability, increase binding affinity to biological targets, and
improve pharmacokinetic properties.[8]

o Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a
biphenyl or related diaryl structure. This compound serves as a key intermediate for
synthesizing more complex molecules with potential anti-inflammatory and analgesic
properties.[8]

e Anticancer Research: Benzoic acid derivatives have been explored for their anticancer
properties.[9][10] A structurally similar compound, 4-(4-Fluorophenyl)benzoic acid, has been
shown to bind to the anti-apoptotic protein Bcl-2.[11] This suggests that derivatives of 4'-
Fluoro-[1,1'-biphenyl]-2-carboxylic acid could be investigated as potential modulators of
apoptosis for cancer therapy.

¢ Neurological Disorders: The 2-(4-fluorophenyl) moiety is a key feature in molecules designed
as positive allosteric modulators of the a132y2 GABA-A receptor, which is a target for
treating various neurological dysfunctions.[12]

Biological Activity and Signaling Pathways
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The primary known biological relevance for this structural class is its potential interaction with
the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial)
apoptosis pathway.

Bcl-2 and Apoptosis Regulation: Bcl-2 is an anti-apoptotic protein that prevents the release of
cytochrome c¢ from the mitochondria. By binding to and inhibiting pro-apoptotic proteins like Bax
and Bak, Bcl-2 maintains mitochondrial membrane integrity and prevents the activation of the
caspase cascade, thereby inhibiting cell death. Small molecules that mimic the action of pro-
apoptotic proteins can bind to Bcl-2, disrupting its inhibitory function and inducing apoptosis.
This is a key strategy in cancer drug development.[11]
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Therapeutic Intervention
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Caption: Role of Bcl-2 in apoptosis and its potential inhibition.
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Conclusion

4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is a versatile and valuable building block for organic
synthesis and medicinal chemistry. Its fluorinated biphenyl structure provides a robust scaffold
for the development of novel therapeutic agents, particularly in the areas of inflammation, pain,
and oncology. The synthetic accessibility and the potential for diverse functionalization make it
a compound of high interest for researchers and drug development professionals aiming to
create next-generation pharmaceuticals with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [IUPAC name for 2-(4-Fluorophenyl)benzoic acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157549#iupac-name-for-2-4-fluorophenyl-benzoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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